4-Chloro-1-ethyl-1H-indazol-3-amine
Overview
Description
4-Chloro-1-ethyl-1H-indazol-3-amine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol . This compound belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
Its molecular weight of 19565 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the general behavior of indazole derivatives, it can be inferred that it may have effects on cell cycle regulation and cell volume control .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-1H-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and ethyl isocyanate.
Cyclization: The key step involves the cyclization of these starting materials to form the indazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Amination: The final step involves the introduction of the amine group at the 3-position of the indazole ring. This can be done using various amination reagents such as ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-1H-indazol-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-ethyl-1H-indazol-3-amine, while oxidation might produce 4-chloro-1-ethyl-1H-indazole-3-one.
Scientific Research Applications
4-Chloro-1-ethyl-1H-indazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-indazol-3-amine: Lacks the chlorine atom, which can significantly alter its reactivity and biological activity.
4-Fluoro-1-ethyl-1H-indazol-3-amine: Substitution of chlorine with fluorine can affect the compound’s electronic properties and interactions with biological targets.
5-Bromo-1-methyl-1H-indazol-3-amine: The presence of a bromine atom and a methyl group changes its chemical and biological properties.
Uniqueness
4-Chloro-1-ethyl-1H-indazol-3-amine is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-chloro-1-ethylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSAXMOYEMOPII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)Cl)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650966 | |
Record name | 4-Chloro-1-ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-49-7 | |
Record name | 4-Chloro-1-ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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